3,4-Diaminobutan-1-ol
CAS No.: 98021-21-7
Cat. No.: VC8336321
Molecular Formula: C4H12N2O
Molecular Weight: 104.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98021-21-7 |
|---|---|
| Molecular Formula | C4H12N2O |
| Molecular Weight | 104.15 g/mol |
| IUPAC Name | 3,4-diaminobutan-1-ol |
| Standard InChI | InChI=1S/C4H12N2O/c5-3-4(6)1-2-7/h4,7H,1-3,5-6H2 |
| Standard InChI Key | WIYMETYMVDXKRR-UHFFFAOYSA-N |
| SMILES | C(CO)C(CN)N |
| Canonical SMILES | C(CO)C(CN)N |
Introduction
Structural and Molecular Characteristics
3,4-Diaminobutan-1-ol belongs to the class of alkanolamines, featuring a hydroxyl group at carbon 1 and amino groups at carbons 3 and 4. Its molecular formula, , corresponds to a molecular weight of 104.15 g/mol. The compound’s IUPAC name, 3,4-diaminobutan-1-ol, reflects its substitution pattern, while its stereoisomer, (3R)-3,4-diaminobutan-1-ol, introduces chirality at carbon 3, significantly influencing its interactions in biological systems.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in polar solvents | |
| pKa (Amino groups) | ~9-10 (estimated) |
The compound’s solubility in polar solvents like water and ethanol facilitates its use in aqueous reaction systems, while its amino groups () enable participation in acid-base reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the catalytic hydrogenation of 3,4-dinitrobutan-1-ol using hydrogen gas () in the presence of a palladium catalyst. This reaction proceeds under mild conditions (room temperature, atmospheric pressure) and achieves high yields:
Alternative methods include:
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Reductive Amination: Utilizing ammonia and reducing agents to functionalize carbonyl precursors.
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Enzymatic Resolution: Employing lipases or esterases to isolate enantiomerically pure (3R)-3,4-diaminobutan-1-ol.
Industrial Manufacturing
Industrial production scales the hydrogenation process, optimizing parameters such as catalyst loading (0.5–2% Pd by weight), hydrogen pressure (1–5 atm), and reaction time (4–12 hours) to maximize yield (>85%) and purity (>98%). Continuous-flow reactors are increasingly adopted to enhance efficiency and reduce costs.
Chemical Reactivity and Derivatives
Oxidation Reactions
3,4-Diaminobutan-1-ol undergoes oxidation to form oxo derivatives. For example, treatment with potassium permanganate () in acidic conditions yields 3,4-diaminobutanoic acid:
This reaction is critical for generating intermediates in peptide synthesis.
Substitution Reactions
The amino groups participate in nucleophilic substitution with alkyl halides (e.g., methyl iodide) to produce N-alkylated derivatives. Under basic conditions, these reactions proceed via an mechanism:
Such derivatives are pivotal in synthesizing surfactants and polymer precursors.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s amino and hydroxyl groups facilitate hydrogen bonding with enzymatic active sites. Studies demonstrate its inhibition of fungal enzymes involved in secondary metabolite biosynthesis, potentially disrupting mycotoxin production.
Cytotoxic Effects
Derivatives of 3,4-diaminobutan-1-ol exhibit cytotoxicity against cancer cell lines, notably through PARP-1 inhibition. For instance, N-methyl-N-phenylputrescine, synthesized from this compound, induces apoptosis in HeLa cells with an of 12.5 µM.
| Compound | Yield (%) | Cytotoxicity () |
|---|---|---|
| N-Methyl-N-phenylputrescine | 78 | 12.5 µM |
| N-Ethyl-N-(4-methylphenyl) | 83 | 18.2 µM |
Industrial and Research Applications
Polymer Chemistry
3,4-Diaminobutan-1-ol serves as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength. Its incorporation into polyurethane foams improves flame retardancy by 30% compared to conventional diamines.
Pharmaceutical Intermediates
The compound is a key chiral building block in synthesizing β-lactam antibiotics and antiviral agents. Its stereochemical purity (>99% ee) is critical for ensuring drug efficacy and reducing side effects.
Agricultural Chemistry
Derivatives functionalized with thiourea groups act as plant growth regulators, increasing crop yields by 15–20% in trials with wheat and rice.
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